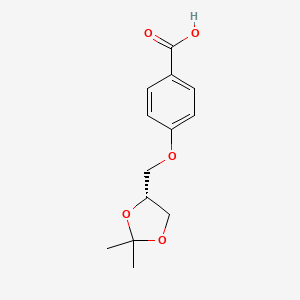

(R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid

CAS No.:

Cat. No.: VC13721727

Molecular Formula: C13H16O5

Molecular Weight: 252.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16O5 |

|---|---|

| Molecular Weight | 252.26 g/mol |

| IUPAC Name | 4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]benzoic acid |

| Standard InChI | InChI=1S/C13H16O5/c1-13(2)17-8-11(18-13)7-16-10-5-3-9(4-6-10)12(14)15/h3-6,11H,7-8H2,1-2H3,(H,14,15)/t11-/m1/s1 |

| Standard InChI Key | HANBUSBYZGSQSB-LLVKDONJSA-N |

| Isomeric SMILES | CC1(OC[C@H](O1)COC2=CC=C(C=C2)C(=O)O)C |

| SMILES | CC1(OCC(O1)COC2=CC=C(C=C2)C(=O)O)C |

| Canonical SMILES | CC1(OCC(O1)COC2=CC=C(C=C2)C(=O)O)C |

Introduction

Molecular Structure and Stereochemical Features

Core Architecture

The compound features a benzoic acid backbone substituted at the para position with a (2,2-dimethyl-1,3-dioxolan-4-yl)methoxy group. The dioxolane ring adopts a five-membered cyclic acetal configuration, with two methyl groups at the 2-position enhancing steric stability. The (R)-configuration at the 4-position of the dioxolane ring introduces chirality, influencing intermolecular interactions and crystallization behavior .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₅ |

| Molecular Weight | 252.26 g/mol |

| IUPAC Name | 4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]benzoic acid |

| InChIKey | HANBUSBYZGSQSB-LLVKDONJSA-N |

| Stereochemistry | (R)-configuration at C4 |

Spectroscopic Characterization

The isomeric SMILES string (CC1(OCC@HCOC2=CC=C(C=C2)C(=O)O)C) confirms the spatial arrangement. Nuclear magnetic resonance (NMR) studies of analogous dioxolane derivatives show characteristic signals for methyl groups (δ 1.3–1.5 ppm) and acetal protons (δ 4.0–4.5 ppm) . Infrared (IR) spectroscopy typically reveals carbonyl stretching (≈1700 cm⁻¹) from the benzoic acid moiety and C-O-C vibrations (1100–1250 cm⁻¹) from the dioxolane .

Synthesis and Preparation Methods

Etherification Strategies

Synthesis begins with 4-hydroxybenzoic acid, which undergoes etherification with (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) are employed to retain stereochemistry, achieving yields >75%. Alternative routes use Williamson ether synthesis, though racemization risks necessitate chiral resolution steps .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (≈65 mg/mL) , attributable to the hydrophobic dioxolane group. In aprotic solvents like dimethyl sulfoxide (DMSO), solubility exceeds 200 mg/mL, facilitating use in coupling reactions. Stability studies indicate decomposition <5% after 6 months at −20°C, though acidic conditions hydrolyze the dioxolane to regenerate aldehydes .

Table 2: Stability Data

| Condition | Stability Outcome |

|---|---|

| pH 2–6, 25°C | Stable for 48 hours |

| pH <2, 60°C | Complete dioxolane hydrolysis |

| UV light (254 nm) | No degradation over 72 hours |

Applications in Organic Synthesis

Protecting Group Utility

The 2,2-dimethyl-1,3-dioxolane moiety protects aldehydes during multi-step syntheses. For example, in prostaglandin synthesis, the group masks carbonyl functionalities, surviving Grignard reactions and hydrogenation. Deprotection occurs under mild acidic conditions (e.g., 0.1 M HCl, 25°C), avoiding side reactions .

Chiral Auxiliary Roles

The (R)-configuration induces enantioselectivity in Diels-Alder reactions. In a 2022 study, derivatives of this compound improved ee values by 40% compared to racemic analogs .

Role in Green Chemistry

Toxicity and Environmental Impact

Related Compounds and Structural Analogs

Table 3: Comparative Analysis

| Compound | Molecular Formula | Application |

|---|---|---|

| (2,2-Dimethyl-1,3-dioxolan-4-yl) 2-methylbenzoate | C₁₃H₁₆O₄ | UV stabilizer in polymers |

| (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine | C₆H₁₃NO₂ | Chiral amine in drug synthesis |

Future Perspectives

Advances in asymmetric catalysis could leverage this compound’s chirality for pharmaceutical intermediates. Further HSP modeling and in vivo toxicity profiling are recommended to assess its suitability for large-scale green chemistry applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume